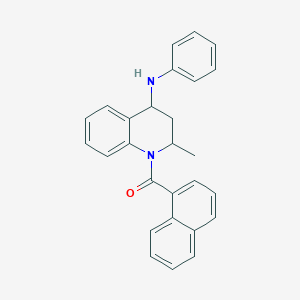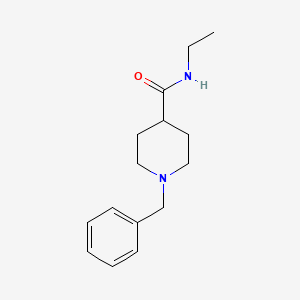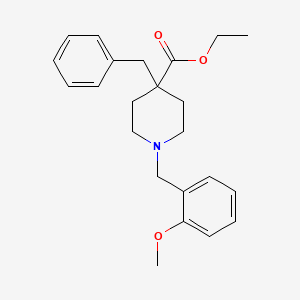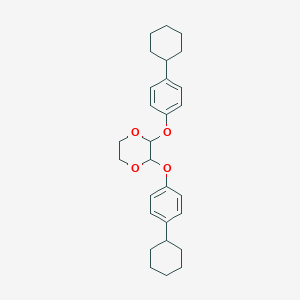![molecular formula C15H16N4O2 B5231618 4-{5-[2-(2-isoxazolidinyl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole](/img/structure/B5231618.png)
4-{5-[2-(2-isoxazolidinyl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{5-[2-(2-isoxazolidinyl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and has been found to have significant effects on biochemical and physiological processes. In
Mécanisme D'action
The mechanism of action of 4-{5-[2-(2-isoxazolidinyl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole is not fully understood. However, it has been found to interact with the transcription factor c-Myc and its binding partner Max. This interaction leads to the inhibition of c-Myc activity, which in turn leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-{5-[2-(2-isoxazolidinyl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole has been found to have significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. It has also been found to inhibit the interaction between c-Myc and Max, which makes it a potential tool for studying protein-protein interactions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-{5-[2-(2-isoxazolidinyl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole in lab experiments is its potency. It has been found to be a potent inhibitor of the interaction between c-Myc and Max and has been found to induce apoptosis in cancer cells. However, one of the limitations of using this compound in lab experiments is its cost. It is a relatively expensive compound, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-{5-[2-(2-isoxazolidinyl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole. One direction is to further study its potential applications in cancer therapy. Another direction is to study its potential applications in other areas of scientific research, such as protein-protein interactions. Additionally, further studies are needed to fully understand the mechanism of action of this compound.
Méthodes De Synthèse
The synthesis of 4-{5-[2-(2-isoxazolidinyl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole involves several steps. The first step involves the reaction of 2-(2-isoxazolidinyl)ethylamine with ethyl chloroformate to form an intermediate compound. The intermediate compound is then reacted with 5-amino-1H-indole-3-carboxylic acid to form the final product.
Applications De Recherche Scientifique
4-{5-[2-(2-isoxazolidinyl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole has been found to have significant applications in scientific research. It has been studied for its potential use as a tool for studying protein-protein interactions. This compound has been found to be a potent inhibitor of the interaction between the transcription factor c-Myc and its binding partner Max. It has also been studied for its potential use in cancer research, as it has been found to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
3-(1H-indol-4-yl)-5-[2-(1,2-oxazolidin-2-yl)ethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-3-12(11-5-7-16-13(11)4-1)15-17-14(21-18-15)6-9-19-8-2-10-20-19/h1,3-5,7,16H,2,6,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZFBXQPPQFZTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(OC1)CCC2=NC(=NO2)C3=C4C=CNC4=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indol-4-yl)-5-[2-(1,2-oxazolidin-2-yl)ethyl]-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate](/img/structure/B5231570.png)

![2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylic acid](/img/structure/B5231588.png)


![N-(3-{N-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B5231600.png)
![2,2-dimethyl-N-{[(2-phenylethyl)amino]carbonothioyl}propanamide](/img/structure/B5231604.png)
![1-{1-[(3-chlorophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione](/img/structure/B5231614.png)
![1-[6-(2,5-dimethylphenoxy)hexyl]pyrrolidine](/img/structure/B5231621.png)
